molecular formula C21H20N4O2 B14974392 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B14974392
M. Wt: 360.4 g/mol
InChI Key: ZNBKLOSOLINBNN-UHFFFAOYSA-N
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Description

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyrazole and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 2,5-dimethylphenylhydrazine with an appropriate β-diketone under acidic conditions.

    Formation of the oxadiazole ring: The pyrazole intermediate is then reacted with an ethoxy-substituted benzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced or ring-opened derivatives of the oxadiazole ring.

    Substitution: Substituted derivatives on the aromatic rings.

Scientific Research Applications

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Material Science: The compound is studied for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Cellular Pathways: It can modulate cellular pathways by interacting with receptors and signaling molecules, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-phenyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
  • 5-(3-(4-chlorophenyl)-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole

Uniqueness

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is unique due to the presence of both 2,5-dimethylphenyl and 4-ethoxyphenyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct pharmacological profiles and material properties compared to similar compounds.

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C21H20N4O2/c1-4-26-16-9-7-15(8-10-16)20-22-21(27-25-20)19-12-18(23-24-19)17-11-13(2)5-6-14(17)3/h5-12H,4H2,1-3H3,(H,23,24)

InChI Key

ZNBKLOSOLINBNN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=C(C=CC(=C4)C)C

Origin of Product

United States

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